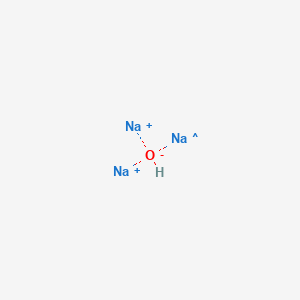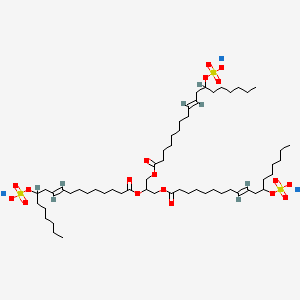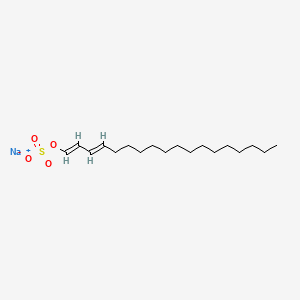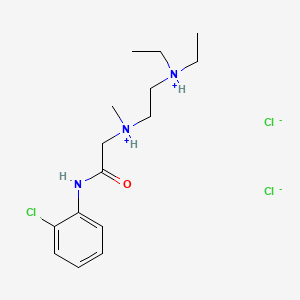
Trisodium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium oxide, with the chemical formula Na₃O, is an inorganic compound composed of sodium and oxygen. It is a white, crystalline solid that is highly reactive and typically exists in a hydrated form. This compound is known for its strong basic properties and is used in various industrial and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisodium oxide can be synthesized through the direct reaction of sodium metal with oxygen gas. The reaction is highly exothermic and requires controlled conditions to prevent explosive outcomes: [ 6Na + O₂ → 2Na₃O ]
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of sodium peroxide (Na₂O₂) in the presence of sodium metal: [ Na₂O₂ + 2Na → 2Na₃O ] This method ensures a more controlled and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium oxide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form sodium peroxide.
Reduction: Can be reduced by hydrogen gas to form sodium hydroxide.
Substitution: Reacts with water to form sodium hydroxide and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Requires oxygen gas and elevated temperatures.
Reduction: Involves hydrogen gas and a catalyst.
Substitution: Reacts readily with water at room temperature.
Major Products Formed:
Oxidation: Sodium peroxide (Na₂O₂)
Reduction: Sodium hydroxide (NaOH)
Substitution: Sodium hydroxide (NaOH) and hydrogen gas (H₂)
Applications De Recherche Scientifique
Trisodium oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of glass, ceramics, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of trisodium oxide primarily involves its strong basic properties. It readily dissociates in water to form hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization Reactions: Reacts with acids to form water and salts.
Catalysis: Acts as a catalyst in certain chemical reactions by providing hydroxide ions.
Comparaison Avec Des Composés Similaires
Trisodium oxide can be compared with other similar compounds, such as:
Sodium hydroxide (NaOH): Both are strong bases, but sodium hydroxide is more commonly used due to its stability and ease of handling.
Sodium peroxide (Na₂O₂): Sodium peroxide is an oxidizing agent, whereas this compound is primarily a strong base.
Sodium carbonate (Na₂CO₃): Sodium carbonate is a weaker base compared to this compound and is used in different applications, such as water softening and glass production.
Uniqueness: this compound’s strong basicity and reactivity make it unique among sodium compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.
Propriétés
Numéro CAS |
87331-12-2 |
|---|---|
Formule moléculaire |
HNa3O+ |
Poids moléculaire |
85.977 g/mol |
InChI |
InChI=1S/3Na.H2O/h;;;1H2/q;2*+1;/p-1 |
Clé InChI |
QCELJRUXBHRLJH-UHFFFAOYSA-M |
SMILES canonique |
[OH-].[Na].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)





![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)






